molecular formula C15H15NO4S B3126349 2-[Benzyl(methylsulfonyl)amino]benzoic acid CAS No. 333357-38-3

2-[Benzyl(methylsulfonyl)amino]benzoic acid

Cat. No.: B3126349
CAS No.: 333357-38-3
M. Wt: 305.4 g/mol
InChI Key: VHAXDHPAMFQVPQ-UHFFFAOYSA-N
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Description

2-[Benzyl(methylsulfonyl)amino]benzoic acid (CAS 333357-38-3) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol, this benzoic acid derivative is characterized by a benzyl group and a methylsulfonyl (mesyl) group attached to the amino nitrogen . This specific substitution pattern places it within a class of compounds known as N-alkyl-N-sulfonyl anthranilic acid derivatives, which are of significant interest in medicinal chemistry for the synthesis of novel molecules and as a key building block in pharmaceutical research . As a derivative of aminobenzoic acid, it serves as a versatile scaffold for the design and creation of new molecular entities. Such building blocks are crucial in developing compounds with potential biological activities, which may include antimicrobial, anti-inflammatory, or anticancer properties, based on the established profile of related para-aminobenzoic acid (PABA) analogs . The compound is provided with a documented purity of 95% and is for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers can utilize this chemical with the quality and consistency required for advanced discovery applications.

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-21(19,20)16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15(17)18/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAXDHPAMFQVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222333
Record name 2-[(Methylsulfonyl)(phenylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333357-38-3
Record name 2-[(Methylsulfonyl)(phenylmethyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333357-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Methylsulfonyl)(phenylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methylsulfonyl)amino]benzoic acid typically involves the following steps:

    Formation of the Benzyl(methylsulfonyl)amine Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative, such as 2-bromobenzoic acid, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling). This step requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-[Benzyl(methylsulfonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methylsulfonyl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Polarity : Methylsulfonyl groups enhance polarity and hydrogen-bonding capacity, improving water solubility relative to hydrophobic aryl sulfonamides (e.g., 4-methylphenylsulfonyl in ).
  • Bioactivity : Phenylsulfonyl derivatives (e.g., ) show enzyme inhibition (e.g., MetAP2), while methylsulfonyl analogs (e.g., ) exhibit antioxidant properties.

Enzyme Inhibition

  • MetAP2 Inhibition : 2-Benzenesulfonamidobenzoic acid (a close analog) inhibits MetAP2, a target in cancer therapy, by binding to the enzyme’s active site via sulfonamide coordination .
  • Collagen Synthesis: 2-[Methyl(methylsulfonyl)amino]benzoic acid (MSM) promotes collagen production, supporting joint and skin health .

Antioxidant Mechanisms

  • Sulfur Donor Role: Methylsulfonyl groups in MSM act as sulfur donors, enhancing glutathione synthesis to mitigate oxidative stress .

Biological Activity

2-[Benzyl(methylsulfonyl)amino]benzoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H15NO4S
  • Molecular Weight : 305.35 g/mol

While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often exhibit inhibition of key enzymes involved in cancer progression and inflammation. For instance, they may interact with signaling pathways that lead to apoptosis in cancer cells or modulate inflammatory responses.

Anti-inflammatory Activity

Compounds containing benzyl and sulfonamide groups are often investigated for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Case Studies and Research Findings

  • Cell Viability Studies : In vitro studies have shown that related sulfonamide compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and programmed cell death .
  • Enzyme Inhibition : Research indicates that similar compounds exhibit potent inhibition against carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, one study reported IC50 values for CA IX inhibition ranging from 10.93 to 25.06 nM, suggesting a strong selectivity for this enzyme over CA II .
  • Antibacterial Activity : While some derivatives have shown antibacterial properties, such as moderate activity against Gram-positive bacteria, this compound's specific antibacterial efficacy remains unexplored .

Pharmacokinetics

The pharmacokinetic profile of this compound is not well characterized, but similar compounds typically exhibit moderate bioavailability and metabolic stability, which are essential for therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for 2-[Benzyl(methylsulfonyl)amino]benzoic acid, and how can researchers validate reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of the benzoic acid scaffold. Key steps include:
  • Coupling reactions : Benzylamine is sulfonylated using methylsulfonyl chloride under inert conditions (e.g., dry THF, 0–5°C) to form the methylsulfonyl-benzyl intermediate .
  • Amino linkage : The intermediate is coupled to 2-aminobenzoic acid via nucleophilic substitution, requiring catalysts like HOBt/DCC for amide bond formation .
  • Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6_6) identify substituent positions (e.g., methylsulfonyl peaks at δ 3.2–3.4 ppm) .
  • IR Spectroscopy : Detect sulfonamide (1320–1250 cm1^{-1}) and carboxylic acid (1700 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 334.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Conflicting data (e.g., unexpected IR peaks) may arise from impurities or tautomerism. Strategies include:
  • Cross-validation : Compare with computational spectra (DFT-based IR/NMR simulations) .
  • X-ray crystallography : Resolve ambiguities in molecular geometry .
  • Isotopic labeling : Track reaction pathways to confirm structural assignments .

Q. What experimental design principles optimize reaction yield in large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DOE) : Vary temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading to identify optimal conditions .
  • In-situ monitoring : Use ReactIR to track intermediate formation and adjust stoichiometry dynamically .
  • Scale-up considerations : Implement membrane-based separation (e.g., nanofiltration) to reduce purification losses .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods assess degradation?

  • Methodological Answer :
  • Stress testing : Expose to UV light (ICH Q1B), elevated humidity (40°C/75% RH), and acidic/alkaline buffers to identify degradation pathways .
  • Analytical methods :
  • HPLC-PDA : Detect photodegradation products (e.g., benzoic acid derivatives) .
  • LC-MS/MS : Characterize hydrolyzed sulfonamide byproducts .

Data Analysis and Mechanistic Studies

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Methodological Answer :
  • Quality control : Enforce strict purity thresholds (≥98% by HPLC) and validate via orthogonal methods (e.g., 1H^1H-NMR integration) .
  • Bioassay standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer :
  • Quantum chemical calculations : Apply density functional theory (DFT) to map transition states for sulfonamide hydrolysis or electrophilic substitution .
  • Machine learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd/C for nitro group reduction) .

Application-Focused Research

Q. What separation techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Chromatography : Use preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) .
  • Liquid-liquid extraction : Partition between ethyl acetate and aqueous NaHCO3_3 to isolate the carboxylic acid moiety .

Q. How can researchers evaluate the compound’s potential as a biochemical probe?

  • Methodological Answer :
  • Target engagement assays : Use SPR (surface plasmon resonance) to measure binding affinity for enzymes (e.g., carbonic anhydrase) .
  • Metabolic stability : Assess hepatic clearance in microsomal assays (human/rat liver microsomes) .

Troubleshooting and Contradictions

Q. How to address discrepancies between computational predictions and experimental results in mechanistic studies?

  • Methodological Answer :
  • Re-evaluate assumptions : Verify solvation models (e.g., PCM vs. SMD) in DFT calculations .
  • Kinetic isotope effects : Use deuterated analogs to validate proposed reaction pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[Benzyl(methylsulfonyl)amino]benzoic acid
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2-[Benzyl(methylsulfonyl)amino]benzoic acid

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